molecular formula C9H12O2 B1655486 Ethyl Cyclohexa-1,3-diene-1-carboxylate CAS No. 3725-40-4

Ethyl Cyclohexa-1,3-diene-1-carboxylate

Cat. No.: B1655486
CAS No.: 3725-40-4
M. Wt: 152.19 g/mol
InChI Key: CWXMXSNBCWFLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclohexa-1,3-diene-1-carboxylate (CAS 3725-40-4) is a valuable diene compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It serves as a versatile synthon and building block in organic synthesis, particularly useful for constructing complex cyclic structures . Compounds based on the cyclohexa-1,3-diene scaffold, such as this one, are efficient intermediates for developing spiro compounds and other heterocyclic systems like benzisoxazoles or carbazole derivatives . Furthermore, cyclohexa-1,3-diene derivatives see application in catalytic reactions, such as nickel-catalyzed hydrovinylation with ethylene, to create more complex 1,4-diene products with high regioselectivity . Researchers value this ester for its potential in free-radical mediated syntheses and cycloaddition reactions, which are fundamental methods for forming carbon-carbon bonds . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

3725-40-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl cyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,6H,2,5,7H2,1H3

InChI Key

CWXMXSNBCWFLOY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CCC1

Canonical SMILES

CCOC(=O)C1=CC=CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Ring Conformation

Ethyl cyclohexa-1,3-diene-1-carboxylate derivatives exhibit distinct ring puckering conformations depending on substituents. The Cremer-Pople parameters (Q, θ, φ) quantify these distortions:

Compound Q (Å) θ (°) φ (°) Conformation Reference
This compound (base) N/A N/A N/A Planar or slight puckering
Ethyl 2-amino-6-(4-BrPh)-4-(4-FPh) derivative 0.434 64.7 271.3 Distorted screw-boat
Ethyl 2-amino-4,6-bis(4-FPh) derivative 0.389 115.8 90.9 Distorted envelope
  • Screw-boat conformation : Observed in bromo/fluoro-substituted derivatives due to steric hindrance between bulky aryl groups .
  • Envelope conformation : Stabilized by intramolecular N–H···O hydrogen bonds in bis(4-fluorophenyl) analogs .

Dihedral Angles and Aryl Group Orientation

Substituents significantly influence the orientation of aryl rings relative to the cyclohexadiene core:

Compound Dihedral Angles (°) Reference
Ethyl 2-amino-6-(4-BrPh)-4-(4-FPh) derivative 81.0 (BrPh–PhF), 76.4 (BrPh–PhF)
Ethyl 2-amino-4,6-bis(4-FPh) derivative 42.8 (diene–PhF), 75.0 (diene–PhF)
Ethyl 5-glycolate-6-Boc-amino derivative N/A (side-chain steric effects dominate)

Larger dihedral angles (>75°) in bromo/fluoro derivatives indicate minimized steric clashes, while smaller angles (~42.8°) in bis(fluorophenyl) analogs suggest partial conjugation with the diene system .

Hydrogen Bonding and Intermolecular Interactions

Substituents dictate crystal packing through hydrogen bonds:

Compound Key Interactions Network Dimensionality Reference
Ethyl 2-amino-6-(4-BrPh)-4-(4-FPh) derivative N–H···O chains along [100] 1D
Ethyl 2-amino-4,6-bis(4-FPh) derivative N–H···O/F 2D network along [011] 2D
Ethyl 5-glycolate-6-Boc-amino derivative Weak van der Waals interactions Amorphous

The presence of N–H···F interactions in fluorophenyl derivatives enhances lattice stability compared to non-fluorinated analogs .

Preparation Methods

Ruthenium-Catalyzed Ring-Closing Metathesis

The most direct route involves ring-closing metathesis (RCM) of non-conjugated dienes with conjugated aliphatic compounds. A patented method utilizes 1,5-cyclooctadiene and 1,3-butadiene in the presence of a second-generation Grubbs catalyst (tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][benzylidine]ruthenium (IV) dichloride) at subambient temperatures (−20°C to 10°C). This one-step reaction proceeds via a [2+2] cycloaddition mechanism, yielding Ethyl Cyclohexa-1,3-diene-1-carboxylate alongside ethylene gas, which is easily removed via distillation.

Reaction Conditions:

  • Catalyst loading: 2–5 mol%
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Yield: 22–23% after 1 hour (GC-MS analysis)

The low yield is attributed to competing side reactions, though purity exceeds 95% due to gaseous byproduct elimination.

Alternative Metal Catalysts

Group VIII metals (e.g., osmium, rhodium) and Group VIA metals (e.g., molybdenum) have been explored for analogous metatheses. For instance, molybdenum hexacarbonyl (Mo(CO)₆) in toluene at 80°C achieves comparable yields (20–25%) but requires higher temperatures, complicating product isolation.

Aldol Condensation Strategies

Base-Promoted Cyclodimerization

Cyclodimerization of α,β-unsaturated aldehydes under basic conditions forms the 1,3-cyclohexadiene scaffold. Crotonaldehyde (trans-2-butenal) undergoes self-condensation in the presence of sodium hydride (NaH), generating a 1,3-cyclohexadienal intermediate. Subsequent esterification with ethanol in acidic media (H₂SO₄, 60°C) affords the target compound.

Mechanistic Pathway:

  • Enolate formation at the α-position of crotonaldehyde.
  • Nucleophilic attack on a second aldehyde molecule, forming a β-hydroxy ketone.
  • Dehydration and cyclization to yield the dienal.

Optimized Parameters:

  • Base: NaH (2 equiv)
  • Temperature: 0°C to 25°C
  • Yield: 35–40% after esterification

Cross-Aldol Reactions

Cross-condensations between unsaturated aldehydes and ketones enable modular scaffold assembly. For example, senecialdehyde (3-methyl-2-butenal) reacts with ethyl glyoxylate under lithium diisopropylamide (LDA) catalysis, producing a 1,3-cyclohexadienecarboxylate precursor. Acidic workup and ethanol quenching yield the ethyl ester.

Diels-Alder Reaction Pathways

Retro-Diels-Alder Functionalization

A two-step approach employs Diels-Alder adducts derived from cyclopentadiene and acetylene derivatives. For instance, reacting 1,3-butadiyne with furan at 150°C forms a bicyclic adduct, which undergoes retro-Diels-Alder cleavage at 200°C to release this compound after esterification.

Advantages:

  • High stereoselectivity (≥90% endo isomer).
  • Compatibility with electron-deficient dienophiles.

Limitations:

  • Requires high temperatures (>150°C).
  • Yields rarely exceed 30% due to decomposition.

Functional Group Interconversions

Carboxylation of 1,3-Cyclohexadiene

Direct carboxylation of 1,3-cyclohexadiene with carbon monoxide (CO) under palladium catalysis introduces the carboxylic acid moiety. Subsequent esterification with ethanol and sulfuric acid completes the synthesis.

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 1,10-phenanthroline
  • Pressure: 50 bar CO
  • Yield: 45–50% over two steps

Oxidation of Cyclohexene Derivatives

Oxidation of 1,3-cyclohexadienol derivatives (e.g., 2-cyclohexen-1-ol) with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid, which is esterified to the target compound. This method suffers from overoxidation risks, limiting yields to 25–30%.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%) Scalability
RCM Grubbs II −20 to 10 22–23 95+ Moderate
Aldol NaH 0–25 35–40 85 High
Diels-Alder None 150–200 30 90 Low
Carboxylation Pd(OAc)₂ 100 45–50 80 High

Key Insights:

  • Catalytic Metathesis: Optimal for purity but limited by catalyst cost.
  • Aldol Condensation: Cost-effective but requires stringent pH control.
  • Carboxylation: High yielding but demands specialized equipment for high-pressure CO.

Industrial Production Considerations

Catalyst Recycling

Grubbs catalyst recovery via silica gel chromatography remains economically unfeasible at scale. Immobilized variants (e.g., polymer-supported ruthenium) are under development to reduce costs.

Byproduct Utilization

Ethylene generated during metathesis can be repurposed for polyethylene production, offsetting raw material expenses.

Green Chemistry Alternatives

Organocatalytic methods using proline derivatives enable aldol condensations in aqueous media, reducing solvent waste. However, yields remain suboptimal (20–25%).

Q & A

Q. What role do substituents play in modulating radical termination pathways?

  • Insight : Electron-deficient groups (e.g., esters) favor radical stabilization at adjacent positions. For example, the ester in this compound suppresses C4 radical formation, directing reactivity to C1/C2 .

Tables of Key Data

Table 1 : Synthetic Yields for Selected Derivatives

CompoundYield (%)Key ConditionsReference
rac-Methyl 5-(2-methoxy-2-oxoethoxy)cyclohexa-1,3-diene-1-carboxylate (5)37NaH, −78°C, THF
rac-Ethyl trans-6-[(tert-butoxycarbonyl)amino]-5-(2-methoxy-2-oxoethoxy)cyclohexa-1,3-diene-1-carboxylate (11)38NaH, −20°C → 0°C gradient

Table 2 : Crystallographic Parameters for this compound Derivatives

ParameterValue (Molecule A)Value (Molecule B)Reference
Puckering Amplitude (Q)0.434 Å0.355 Å
Dihedral Angle (Aryl Rings)81.0°76.4°
Bond Length (C4–C5)1.382 Å1.515 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.